Circulating Exposure Advantage: 5–7× Higher Plasma Concentrations of 8'-OH-DHE vs. Parent DHE Following Oral Administration
Following oral administration of DHE in humans, 8'-OH-DHE achieves plasma concentrations that are 5–7 times higher than those of the parent drug [1]. This exposure differential was quantified in healthy volunteers after a single 3 mg oral dose, establishing 8'-OH-DHE as the predominant circulating active species [1][2]. The finding has been independently validated in multiple studies, with the plasma concentration ratio consistently reported as approximately 5–7-fold across cohorts .
| Evidence Dimension | Systemic exposure (plasma concentration ratio) |
|---|---|
| Target Compound Data | 8'-OH-DHE plasma concentration |
| Comparator Or Baseline | Dihydroergotamine (DHE) plasma concentration |
| Quantified Difference | 8'-OH-DHE concentration 5–7 times higher than DHE |
| Conditions | Human volunteers; single 3 mg oral tritium-labeled DHE administration; plasma and urine quantification (n=6) |
Why This Matters
Researchers requiring accurate assessment of DHE's therapeutic effect after oral dosing must quantify 8'-OH-DHE, as it constitutes the primary pharmacologically active circulating species rather than the parent compound.
- [1] Maurer G, Frick W. Elucidation of the structure and receptor binding studies of the major primary metabolite of dihydroergotamine in man. Eur J Clin Pharmacol. 1984;26(4):463-470. View Source
- [2] Aellig WH. Investigation of the venoconstrictor effect of 8' hydroxydihydroergotamine, the main metabolite of dihydroergotamine, in man. Eur J Clin Pharmacol. 1984;26(2):239-242. View Source
